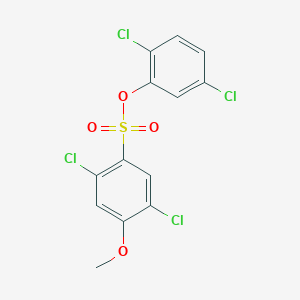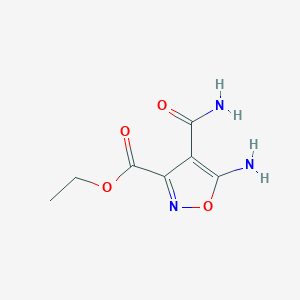
2,5-Dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate is a chemical compound known for its unique structure and properties. It is characterized by the presence of two dichlorophenyl groups and a methoxybenzenesulfonate group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate typically involves the reaction of 2,5-dichlorophenol with 2,5-dichloro-4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenols, while oxidation can produce quinones or other oxidized derivatives .
Applications De Recherche Scientifique
2,5-Dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate
- 2,5-Dichlorophenyl 4-methoxybenzenesulfonate
- 2,4-Dichlorophenyl 2,4-dichlorobenzoate
Uniqueness
2,5-Dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxybenzenesulfonate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H8Cl4O4S |
|---|---|
Poids moléculaire |
402.1 g/mol |
Nom IUPAC |
(2,5-dichlorophenyl) 2,5-dichloro-4-methoxybenzenesulfonate |
InChI |
InChI=1S/C13H8Cl4O4S/c1-20-11-5-10(17)13(6-9(11)16)22(18,19)21-12-4-7(14)2-3-8(12)15/h2-6H,1H3 |
Clé InChI |
AOWOPKGNVZAORE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-7-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118343.png)



![2-amino-1-(4-ethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118368.png)








![2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12118455.png)
